
2-(5-Chloro-2-methoxypyridin-4-yl)propanoic acid
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Overview
Description
2-(5-Chloro-2-methoxypyridin-4-yl)propanoic acid is an organic compound with the molecular formula C9H10ClNO3 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-methoxypyridin-4-yl)propanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized processes to ensure high yield and purity. For instance, the use of novel intermediates and specific reaction conditions can enhance the efficiency of the synthesis . The choice of reagents, catalysts, and solvents, as well as the control of reaction parameters, are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-2-methoxypyridin-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: Conversion of propanol to propanoic acid in the presence of alkaline potassium permanganate.
Reduction: Reduction of carboxylic acids to alcohols using lithium aluminum hydride (LiAlH4).
Substitution: Reactions involving the substitution of the chlorine atom or the methoxy group on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like LiAlH4, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propanoic acid side chain can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(5-Chloro-2-methoxypyridin-4-yl)propanoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(5-Chloro-2-methoxypyridin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an antimicrobial agent by disrupting the cell membrane or inhibiting essential enzymes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(5-Chloro-2-methoxypyridin-4-yl)propanoic acid include:
3-Bromopropionic acid: Another halogenated propanoic acid with different reactivity and applications.
Mecoprop-P: A chlorinated phenoxypropanoic acid used as a herbicide.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and potential applications. Its combination of a chlorine atom, methoxy group, and propanoic acid side chain makes it a versatile compound for various scientific and industrial uses.
Q & A
Q. Basic: What synthetic strategies are recommended for preparing 2-(5-Chloro-2-methoxypyridin-4-yl)propanoic acid with high purity?
Methodological Answer:
The synthesis typically involves functionalization of the pyridine ring. A plausible route includes:
- Step 1: Introduction of the methoxy group at the 2-position of pyridine via nucleophilic substitution or oxidation.
- Step 2: Chlorination at the 5-position using chlorinating agents (e.g., POCl₃) under controlled conditions.
- Step 3: Coupling the pyridine moiety with a propanoic acid derivative through cross-coupling reactions (e.g., Suzuki-Miyaura for aryl-alkyl bonds).
- Key Considerations: Use anhydrous conditions for chlorination to avoid side reactions. Purification via column chromatography or recrystallization is critical to isolate the target compound from intermediates like 2-methoxyisonicotinic acid derivatives .
Q. Basic: Which analytical techniques are optimal for structural characterization and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substitution patterns on the pyridine ring and propanoic acid linkage.
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess purity. For impurities, use reference standards of structurally related propanoic acids (e.g., EP impurity profiles) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion peaks and detect trace impurities.
Q. Basic: What safety protocols should be followed when handling this compound?
Methodological Answer:
- Engineering Controls: Use fume hoods for synthesis and local exhaust ventilation during weighing.
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles. For potential skin absorption (common in propanoic acid derivatives), use additional barrier creams .
- Exposure Monitoring: Air sampling if handling powdered forms. No established occupational exposure limits, but treat as a potential carcinogen based on structural analogs .
Q. Advanced: How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Dose-Response Studies: Validate activity across multiple cell lines or in vivo models to rule out cell-specific effects.
- Metabolite Profiling: Use LC-MS to identify active metabolites (e.g., hydroxylated or demethylated derivatives) that may contribute to observed effects.
- Target Engagement Assays: Employ techniques like thermal shift assays or SPR to confirm direct binding to purported targets (e.g., enzymes in pyridine metabolism pathways) .
Q. Advanced: What methodologies are effective for quantifying trace impurities in batch samples?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to heat, light, and acidic/alkaline conditions to simulate degradation pathways.
- HPLC-UV/HRMS: Use gradient elution to separate impurities. Compare retention times and mass spectra with certified reference materials (e.g., EP impurity standards for propanoic acid derivatives) .
- Validation Parameters: Include specificity, linearity (1–120% of target concentration), and LOQ/LOD (≤0.1% for major impurities).
Q. Advanced: How can mechanistic insights into its reactivity be gained for synthetic optimization?
Methodological Answer:
- Computational Modeling: DFT calculations to predict reactive sites (e.g., electrophilic substitution on the pyridine ring).
- Kinetic Studies: Monitor reaction intermediates via in-situ FTIR or NMR to identify rate-limiting steps.
- Isotopic Labeling: Use deuterated reagents to trace proton transfer mechanisms in acid-catalyzed reactions .
Properties
Molecular Formula |
C9H10ClNO3 |
---|---|
Molecular Weight |
215.63 g/mol |
IUPAC Name |
2-(5-chloro-2-methoxypyridin-4-yl)propanoic acid |
InChI |
InChI=1S/C9H10ClNO3/c1-5(9(12)13)6-3-8(14-2)11-4-7(6)10/h3-5H,1-2H3,(H,12,13) |
InChI Key |
SXIPSIAXRMVEBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=NC=C1Cl)OC)C(=O)O |
Origin of Product |
United States |
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